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This technical guide provides an in-depth overview of the pharmacokinetics and biodistribution

of Gadoteridol, a macrocyclic, non-ionic gadolinium-based contrast agent (GBCA) used in

magnetic resonance imaging (MRI).[1][2][3] Gadoteridol enhances the visualization of lesions

with abnormal vascularity in the brain, spine, and associated tissues by altering the relaxation

times of water protons.[1][4] This document summarizes key quantitative data, details

experimental protocols from pivotal studies, and presents visual workflows to facilitate a

comprehensive understanding of Gadoteridol's behavior in biological systems.

Pharmacokinetics
The pharmacokinetics of intravenously administered Gadoteridol in individuals with normal

renal function adhere to a two-compartment open model.[5] Following administration, it is

rapidly distributed from the vascular compartment to the extracellular fluid space.[6] It is

important to note that it is unknown if Gadoteridol undergoes protein binding in vivo.[1][5] The

agent is not metabolized and is cleared from the body by glomerular filtration.[5][6]

The pharmacokinetic parameters of Gadoteridol have been well-characterized in human

studies. The data presented below is derived from studies in healthy adult subjects with normal

renal function.
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Parameter Value (Mean ± SD) Unit Reference

Distribution Half-Life

(t½α)
0.20 ± 0.04 hours [5][6][7]

Elimination Half-Life

(t½β)
1.57 ± 0.08 hours [5][6][7][8]

Volume of Distribution

(Vd)
204 ± 58 mL/kg [5][8][9]

Plasma Clearance 1.50 ± 0.35 mL/min/kg [5][8]

Renal Clearance 1.41 ± 0.33 mL/min/kg [5][8]

Urinary Excretion

(24h)
94.4 ± 4.8 % of dose [5][6][8]

The elimination of Gadoteridol is significantly prolonged in patients with impaired renal

function. This is a critical consideration due to the increased risk of adverse events such as

nephrogenic systemic fibrosis (NSF) in this patient population.[8][10]

Renal
Function
Status

Creatinine
Clearance
(mL/min)

Elimination
Half-Life (Mean
± SD)

Serum
Clearance
(Mean ± SD)

Reference

Normal > 60
1.57 ± 0.08

hours

116.14 ± 26.77

mL/min
[8]

Mild to

Moderately

Impaired

30 to 60
10.65 ± 0.06

hours

37.2 ± 16.4

mL/min
[8]

Severely

Impaired (not on

dialysis)

10 to 30
9.10 ± 0.26

hours

16.0 ± 3.0

mL/min
[8]
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Gadoteridol is distributed throughout the extracellular space and does not cross the intact

blood-brain barrier.[1][6] Its macrocyclic structure contributes to high stability in vivo, which is

associated with lower levels of gadolinium retention in tissues compared to linear GBCAs.[4]

[11][12]

Biodistribution studies in animal models provide insight into the tissue-specific distribution and

clearance of Gadoteridol. The following table summarizes data from studies in rats,

highlighting the rapid clearance and low long-term retention.

Time Post-Injection Tissue
% Injected Dose/g
Tissue (Mean)

Reference

4 hours Blood < 0.1 [4]

4 hours Kidney ~1.5 [4]

4 hours Liver < 0.1 [4]

4 hours Spleen < 0.1 [4]

4 hours Bone < 0.1 [4]

24 hours Kidney ~0.1 [6]

7 days Liver Extremely low levels [4]

7 days Bone Extremely low levels [4]

14 days Liver Extremely low levels [4]

14 days Bone Extremely low levels [4]

Studies comparing different GBCAs have shown that macrocyclic agents like Gadoteridol
result in significantly lower gadolinium concentrations in the cerebellum, cerebrum, and skin of

rats compared to other macrocyclic agents like gadoterate and gadobutrol at 5 weeks post-

administration.[13] In human bone tissue, Gadoteridol has demonstrated relatively low

gadolinium retention.[6]
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The following sections detail the methodologies employed in key studies that have

characterized the pharmacokinetics and biodistribution of Gadoteridol.

A Phase I clinical trial was conducted to assess the safety and pharmacokinetics of

Gadoteridol in healthy human volunteers.[7]

Study Design: An ascending dose study.[7]

Subjects: 18 healthy male volunteers.[6][7]

Dosing: Subjects were assigned to one of six dosing groups, receiving a single intravenous

injection of Gadoteridol at doses of 0.05, 0.1, 0.15, 0.2, 0.25, or 0.3 mmol/kg.[7]

Sample Collection: Blood and urine samples were collected at selected time points before

and after the administration of Gadoteridol.[7]

Analysis: Serum and urine samples were analyzed to determine the concentration of

Gadoteridol over time. Pharmacokinetic parameters were then calculated based on these

concentration-time profiles.[7]

Safety Monitoring: Included physical examinations, vital signs, electrocardiograms, and

clinical laboratory tests.[7]
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Biodistribution studies in animals are crucial for understanding the distribution and retention of

Gadoteridol in various tissues.

Animal Models: Rats (Sprague-Dawley) and dogs.[4]

Radiolabeling: Gadoteridol was labeled with Gadolinium-153 (¹⁵³Gd) to facilitate sensitive

and quantitative measurement in tissues.[4][12]

Administration: A single intravenous injection of ¹⁵³Gd-labeled Gadoteridol was administered

to the animals. Doses ranged from 0.1 to 0.48 mmol/kg.[4][12]

Tissue Collection: At various time points post-injection (e.g., 4 hours, 24 hours, 7 days, 14

days), animals were euthanized, and selected organs and tissues (e.g., liver, kidneys, bone,

brain, muscle, blood) were collected.[4][12]

Analysis: The amount of ¹⁵³Gd in each tissue sample was measured using a gamma counter.

The results were typically expressed as a percentage of the injected dose per gram of tissue.

[12] In some studies, inductively coupled plasma optical emission spectrometry was used to

determine gadolinium concentrations.[14]
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Mechanism of Action and Elimination Pathway
Gadoteridol is a paramagnetic agent.[5][8] When placed in a magnetic field, it develops a

magnetic moment that enhances the relaxation rates of adjacent water protons.[5][8] This

shortening of the T1 relaxation time results in an increased signal intensity on T1-weighted MRI

images, improving the visualization of tissues with abnormal vascularity or a disrupted blood-

brain barrier.[1] The drug is not metabolized and is excreted unchanged, almost exclusively via

the kidneys through glomerular filtration.[5][6][15]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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